molecular formula C11H20N2O3 B11924388 tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate

tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate

Cat. No.: B11924388
M. Wt: 228.29 g/mol
InChI Key: JPPSCYURIXEGIG-WQLSENKSSA-N
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Description

tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a hydroxyimino functional group

Preparation Methods

The synthesis of tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar compounds to tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate include:

    tert-Butyl 3-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxyimino group.

    tert-Butyl 4-aminopiperidine-1-carboxylate: This compound lacks the hydroxyimino group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 4-[(Z)-hydroxyiminomethyl]piperidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8-

InChI Key

JPPSCYURIXEGIG-WQLSENKSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=N\O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NO

Origin of Product

United States

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